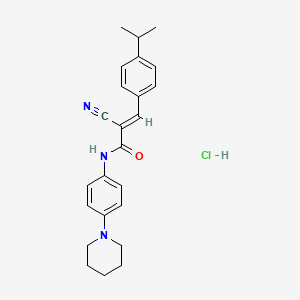

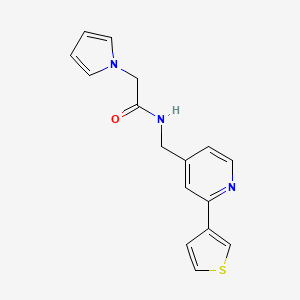

![molecular formula C9H5BrF2N2O2 B3011353 6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-52-1](/img/structure/B3011353.png)

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, or 6-Br-2-(DFMIP), is an organic compound with a unique structure and a wide range of potential applications. It is a member of the imidazopyridine family and is composed of a six-membered ring containing two nitrogen atoms, a bromine atom, and two fluorine atoms. The compound has been used in a variety of scientific research applications, including as a building block for drug synthesis, as a catalyst for chemical reactions, and as a ligand for metal complexes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is part of the imidazo[1,2-a]pyridine family, compounds known for their diverse applications in medicinal chemistry and materials science. Research has explored the synthesis of imidazo[1,2-a]pyridine derivatives, including methods that could potentially apply to 6-Bromo-2-(difluoromethyl) variants. For example, a fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a] heterocycles, offering a significant advance over traditional in-flask methods, showcasing the efficiency and scalability of synthesizing such compounds (Herath, Dahl, & Cosford, 2010).

Chemical Properties and Reactions

The compound's unique structure, featuring a bromo and a difluoromethyl group attached to an imidazo[1,2-a]pyridine ring, suggests it might exhibit distinct chemical properties useful in various reactions. Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized from 2-aminopyridines, showcasing the versatility of these compounds in chemical synthesis (Du Hui-r, 2014). This indicates potential pathways for further derivatization or functionalization of this compound in pharmaceutical or material science applications.

Applications in Material Science

The structure of imidazo[1,2-a]pyridine derivatives, including those similar to this compound, suggests potential applications in material science. For instance, derivatives have been evaluated for their performance as corrosion inhibitors, indicating that such compounds could play a role in protecting metals against corrosion (Saady et al., 2021). This points towards the possible use of this compound in developing new materials with enhanced durability and resistance to environmental factors.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues, including this compound, have been recognized for their potential in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Therefore, future research may focus on further exploring the medicinal applications of this compound and its analogues.

Propiedades

IUPAC Name |

6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVRJLAZXJECEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

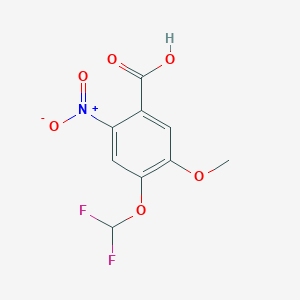

![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

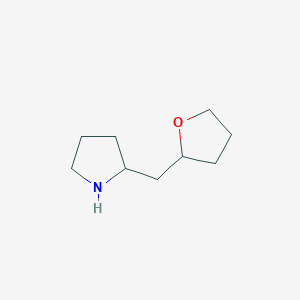

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

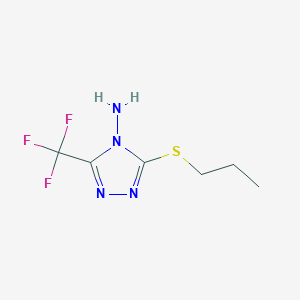

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

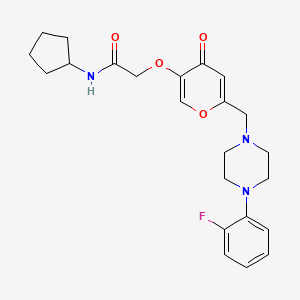

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)